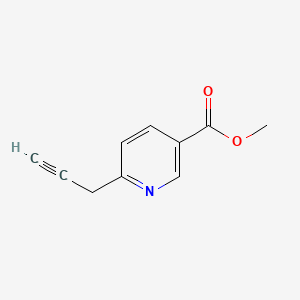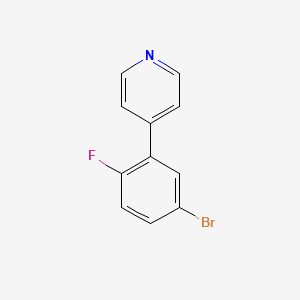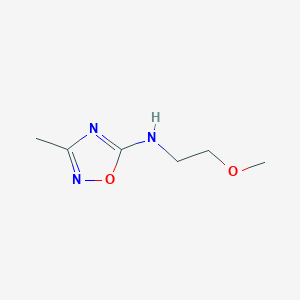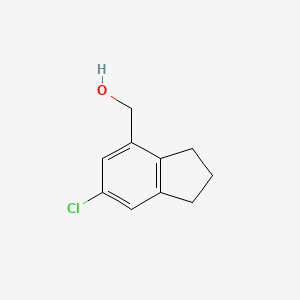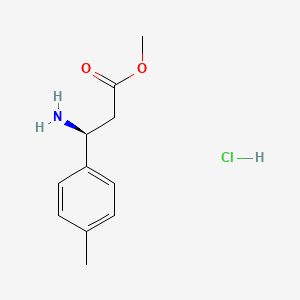
4-Ethynyloxane-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyloxane-4-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. It features an ethynyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom. The presence of the carboxylic acid functional group makes it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyloxane-4-carboxylic acid can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction, where an ethynyl group is introduced to the oxane ring. This reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere .
Another method involves the Pfitzinger reaction, which is a condensation reaction between an aromatic aldehyde and an amide in the presence of a base. This method can be used to introduce the carboxylic acid group onto the oxane ring .
Industrial Production Methods
In an industrial setting, the production of 4-Ethynyloxane-4-carboxylic acid may involve large-scale Sonogashira cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethynyl derivatives.
Scientific Research Applications
4-Ethynyloxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethynyloxane-4-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ethynyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have similar carboxylic acid functionality and are used in drug development.
Ethynyl-3-hydroxyquinoline-4-carboxylic acids: These compounds contain an ethynyl group and a carboxylic acid group, similar to 4-Ethynyloxane-4-carboxylic acid.
Uniqueness
4-Ethynyloxane-4-carboxylic acid is unique due to its combination of an ethynyl group and an oxane ring with a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-ethynyloxane-4-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-2-8(7(9)10)3-5-11-6-4-8/h1H,3-6H2,(H,9,10) |
InChI Key |
UNYZHEATJZZZPV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCOCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
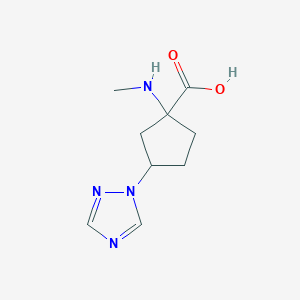
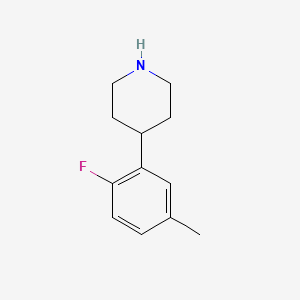
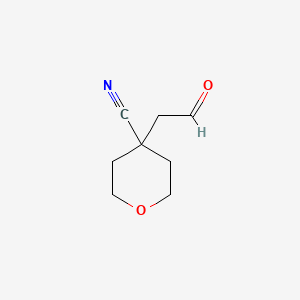
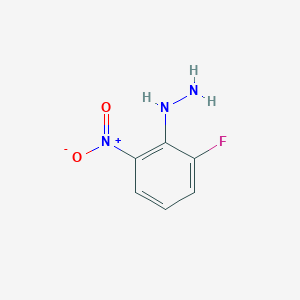
![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)
